N-(4-(morpholine-4-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
Properties
IUPAC Name |
N-[4-(morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S/c24-18(12-4-5-14-15(10-12)28-11-27-14)22-20-21-17-13(2-1-3-16(17)29-20)19(25)23-6-8-26-9-7-23/h4-5,10,13H,1-3,6-9,11H2,(H,21,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDWVKXXJKYZAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4)C(=O)N5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route to obtain N-(4-(morpholine-4-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide involves the following steps:
Starting Material Preparation: : Synthesis begins with the preparation of 4,5,6,7-tetrahydrobenzo[d]thiazole and benzo[d][1,3]dioxole derivatives.
Coupling Reaction: : The benzo[d][1,3]dioxole derivative is reacted with a suitable acid chloride to form the carboxamide intermediate.
Final Coupling with Morpholine: : The intermediate is then coupled with morpholine-4-carbonyl chloride under controlled conditions to obtain the final product.
Industrial Production Methods
In an industrial setting, the production involves:
Large Scale Synthesis: : Utilizing batch reactors for the initial reactions.
Catalysis: : Employing catalysts to enhance reaction efficiency.
Purification: : Employing advanced purification techniques like recrystallization and column chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Undergoes oxidation to form corresponding sulfoxides or sulfones.
Reduction: : Reduction reactions can lead to the cleavage of the carboxamide bond.
Substitution: : Nucleophilic substitution reactions on the morpholine ring and aromatic substitution on the benzodioxole ring.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Nucleophiles: : Various alkoxides, amines.
Major Products
Oxidation: : Formation of sulfoxides and sulfones.
Reduction: : Amine derivatives.
Substitution: : Substituted morpholine or benzodioxole compounds.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing the tetrahydrobenzo[d]thiazole moiety. For instance, derivatives of tetrahydrobenzo[d]thiazole have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound has been evaluated for its cytotoxic effects against several cancer cell lines, demonstrating significant activity that warrants further investigation into its potential as an anticancer agent .
Antimicrobial Properties
The compound has also been studied for its antimicrobial activities. Research indicates that derivatives of benzo[d][1,3]dioxole exhibit potent activity against various bacterial strains and fungi. The incorporation of morpholine and thiazole groups enhances the antimicrobial efficacy, making this compound a candidate for developing new antibacterial agents .
Modulation of Nuclear Receptors
The compound serves as a modulator of nuclear receptors, particularly RORγt (Retinoic acid receptor-related orphan receptor gamma t), which plays a crucial role in immune responses and inflammation. In vitro studies have demonstrated that the compound can effectively modulate RORγt activity, suggesting its potential use in treating autoimmune diseases and inflammatory conditions .
Synthesis and Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Researchers have synthesized various analogs to evaluate how modifications in chemical structure affect biological activity. For example, changing substituents on the morpholine or thiazole rings can significantly alter the compound's potency against specific targets .
Table: Summary of Research Findings on N-(4-(morpholine-4-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
Mechanism of Action
N-(4-(morpholine-4-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide exerts its effects by interacting with specific molecular targets. These interactions often involve:
Enzyme Binding: : Inhibition of enzyme activity by binding to active sites.
Receptor Modulation: : Binding to cellular receptors, altering signal transduction pathways.
Pathway Involvement: : Impacting biochemical pathways related to disease mechanisms.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole Derivatives: : These compounds share structural similarity but differ in their substituent groups.
Morpholine-containing Compounds: : Compounds that have the morpholine structure but lack the benzo[d][1,3]dioxole moiety.
Uniqueness
The unique combination of morpholine, benzo[d]thiazole, and dioxole moieties in one molecule provides a distinct pharmacological profile.
Enhanced bioactivity and chemical versatility compared to simpler analogs.
List of Similar Compounds
N-(4-(morpholine-4-carbonyl)-benzo[d]thiazol-2-yl)benzamide: : Lacks the dioxole ring.
4-(Morpholine-4-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzoic acid: : Carboxylic acid derivative without the dioxole structure.
This compound's unique structure and diverse reactivity make it a valuable asset in multiple fields, ranging from medicinal chemistry to industrial applications. Hope this was useful for you!
Biological Activity
N-(4-(morpholine-4-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article delves into its synthesis, biological activity, and mechanisms of action based on diverse scholarly sources.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. For instance, derivatives of benzo[d][1,3]dioxole have been synthesized through reactions involving various carbonyl compounds and amines. The morpholine group is introduced to enhance solubility and biological activity. A representative synthesis pathway may include:
- Formation of Tetrahydrobenzo[d]thiazole : Starting from 2-amino derivatives and reacting with carbonyl compounds.
- Coupling with Benzo[d][1,3]dioxole : Utilizing coupling agents to form the final amide structure.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For example:
- IC50 Values : In studies involving structurally related compounds, IC50 values were reported as low as 1.54 µM against HCT116 cells and 2.38 µM against HepG2 cells, indicating potent anticancer activity compared to standard drugs like doxorubicin (IC50 values around 7.46 µM) .
The mechanisms underlying the anticancer effects of this compound may involve:
- Inhibition of EGFR : Similar compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in tumor proliferation .
- Induction of Apoptosis : Studies using annexin V-FITC assays have demonstrated that these compounds can trigger apoptosis in cancer cells by modulating mitochondrial pathways involving proteins such as Bax and Bcl-2 .
- Cell Cycle Arrest : Analysis indicates that treatment with these compounds can lead to cell cycle arrest at various phases, thereby inhibiting further cell division .
Case Studies
- Study on Antitumor Activity : A study evaluated the cytotoxic effects of a series of benzo[d][1,3]dioxole derivatives on different cancer cell lines (HepG2, HCT116, MCF7). The results showed that many synthesized compounds exhibited significant antitumor activity with minimal toxicity towards normal cells .
- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of these compounds to target proteins involved in cancer progression. The results suggest a favorable interaction profile with key oncogenic targets .
Comparative Analysis Table
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Doxorubicin | HCT116 | 7.46 | Topoisomerase inhibition |
| N-(4-(morpholine-4-carbonyl)-...) | HCT116 | 1.54 | EGFR inhibition |
| N-(4-(morpholine-4-carbonyl)-...) | HepG2 | 2.38 | Apoptosis induction |
Q & A
Q. How can researchers optimize the synthetic yield of N-(4-(morpholine-4-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide?
- Methodological Answer : Optimize coupling reactions (e.g., amide bond formation) using carbodiimide-based reagents like EDCI/HOBt, as described for structurally similar compounds in (e.g., 89.7% yield for 2-phenyl-N-(3,4,5-trimethoxyphenyl)thiazole-4-carboxamide). Control reaction pH (~7–8) and temperature (reflux conditions) to minimize side products. Purification via column chromatography or recrystallization (e.g., using ethanol/water mixtures) can improve purity, as shown in (HPLC purity >98%) .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : Combine 1H/13C NMR to verify substituent connectivity (e.g., morpholine carbonyl at δ ~160–170 ppm) and mass spectrometry (ESI-MS) for molecular ion confirmation (e.g., m/z = [M+H]+). Use HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95% threshold for biological studies). highlights these methods for validating thiazole-based analogs .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?
- Methodological Answer : Synthesize analogs with variations in the morpholine ring (e.g., replacing with piperazine) or benzo[d][1,3]dioxole moiety (e.g., substituting methoxy groups). Test in vitro cytotoxicity using MTT assays (e.g., IC50 values against cancer cell lines, as in ’s anticancer thiazole derivatives). Compare results to identify key pharmacophores .
Q. What computational approaches are suitable for predicting the electronic properties and binding modes of this compound?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to analyze frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Use molecular docking (AutoDock Vina) to simulate interactions with target proteins (e.g., kinases). demonstrates this for pyrazole-thiazole hybrids .
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
- Methodological Answer : Cross-validate with 2D NMR (COSY, HSQC) to assign overlapping signals. For example, used 1H-13C HSQC to resolve diastereotopic protons in tetrahydrobenzo[d]thiazole derivatives. Re-synthesize the compound under controlled conditions (e.g., inert atmosphere) to exclude oxidation artifacts .
Q. What strategies address poor aqueous solubility during in vitro assays?
- Methodological Answer : Use co-solvents like DMSO (≤0.1% final concentration) or formulate as nanoparticles via solvent evaporation. achieved solubility for thiophene-carboxamide derivatives using ethanol/water crystallization, which could be adapted .
Q. How should researchers design stability studies under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
